molecular formula C11H15ClIN3O B8326427 5-Chloro-4-iodo-3-(pentan-3-ylamino)picolinamide

5-Chloro-4-iodo-3-(pentan-3-ylamino)picolinamide

Cat. No. B8326427
M. Wt: 367.61 g/mol
InChI Key: MQSLIZXZCZSLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-iodo-3-(pentan-3-ylamino)picolinamide is a useful research compound. Its molecular formula is C11H15ClIN3O and its molecular weight is 367.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-4-iodo-3-(pentan-3-ylamino)picolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-iodo-3-(pentan-3-ylamino)picolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-4-iodo-3-(pentan-3-ylamino)picolinamide

Molecular Formula

C11H15ClIN3O

Molecular Weight

367.61 g/mol

IUPAC Name

5-chloro-4-iodo-3-(pentan-3-ylamino)pyridine-2-carboxamide

InChI

InChI=1S/C11H15ClIN3O/c1-3-6(4-2)16-9-8(13)7(12)5-15-10(9)11(14)17/h5-6,16H,3-4H2,1-2H3,(H2,14,17)

InChI Key

MQSLIZXZCZSLJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(C(=CN=C1C(=O)N)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-4-iodo-3-(pentan-3-ylamino)picolinonitrile (55 mg, 0.16 mmol) in DMSO (1 mL) was added solid potassium carbonate (210 mg, 0.64 mmol). The mixture was cooled in an ice water bath (0° C.) and aqueous hydrogen peroxide (30%, 0.5 mL) was added. The reaction was allowed to warm to room temperature and monitored by LCMS. After the reaction was complete, the reaction mixture was diluted with EtOAc, and the organic layer was washed repeatedly with water. The organic layer was then dried over sodium sulfate, filtered and concentrated in vacuo. The residue was filtered through a silica gel plug to provide the title compound as a white solid (50 mg, 83%). The compound was characterized by LCMS (m/z=368.1 [M+H]+) and 1H NMR.
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

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